molecular formula C21H23N3O2S2 B12146031 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12146031
M. Wt: 413.6 g/mol
InChI Key: PZQCQWQJFVARKW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 5,6-dimethyl substituents on the thienopyrimidinone ring, enhancing steric and electronic effects.
  • Thioether linkage (-S-) connecting the core to an N-(2,5-dimethylphenyl)acetamide moiety, which modulates lipophilicity and target interactions.

The compound’s molecular formula is C₂₄H₂₆N₄O₂S₂, with a molar mass of 490.61 g/mol (calculated).

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C21H23N3O2S2/c1-6-9-24-20(26)18-14(4)15(5)28-19(18)23-21(24)27-11-17(25)22-16-10-12(2)7-8-13(16)3/h6-8,10H,1,9,11H2,2-5H3,(H,22,25)

InChI Key

PZQCQWQJFVARKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Properties

Preliminary studies suggest that 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide has significant antimicrobial activity. The presence of the thioether linkage is believed to contribute to its efficacy against various bacterial and fungal pathogens.

Case Study : In vitro assays demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes.

Anticancer Activity

The compound shows promise as an anticancer agent. Its structural similarity to known anticancer compounds suggests potential interactions with molecular targets involved in cancer progression.

Research Findings : Studies indicate that modifications in the structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549), with mechanisms involving interference with DNA synthesis and repair.

Neuropharmacological Effects

The compound may also influence neurotransmitter systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases.

Experimental Evidence : Related compounds have demonstrated the ability to modulate serotonin and dopamine pathways in animal models, indicating a possible therapeutic role for this compound in neuropharmacology.

Synthesis and Industrial Applications

The synthesis of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide typically involves multi-step reactions requiring specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Relevance : Due to its diverse biological activities, this compound could be explored for development into pharmaceuticals targeting infections and cancers. Optimized reaction conditions may facilitate large-scale production for research and clinical applications.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares structural analogs based on substituents and physicochemical properties:

Compound Name Core Structure R1 (Thienopyrimidinone) R2 (Acetamide Substituent) Molecular Formula Molar Mass (g/mol) Key References
Target Compound Thieno[2,3-d]pyrimidinone 5,6-dimethyl; 3-allyl 2,5-dimethylphenyl C₂₄H₂₆N₄O₂S₂ 490.61
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide Dihydropyrimidinone 4-methyl 2,4,6-trichlorophenyl C₁₃H₁₀Cl₃N₃O₂S 378.66
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl 2,3-dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidinone 5,6-dimethyl; 3-ethyl 4-isopropylphenyl C₂₅H₃₀N₄O₂S₂ 518.74
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 6-methyl; 4-thietan-3-yl Ethyl ester C₁₂H₁₆N₂O₃S₂ 324.40

Key Observations:

  • Substituent Effects :
    • Allyl vs. Ethyl/Thietan Groups : The 3-allyl group in the target compound may enhance reactivity (e.g., Michael addition) compared to 3-ethyl or thietan-3-yloxy substituents.
    • Aryl Modifications : The 2,5-dimethylphenyl group in the target compound balances lipophilicity and steric bulk, contrasting with electron-withdrawing chlorophenyl groups in analogs .

Physicochemical and Spectroscopic Properties

While the target compound’s experimental data are unavailable, trends from analogs suggest:

  • Solubility : The 2,5-dimethylphenyl group likely reduces water solubility compared to chlorophenyl derivatives .
  • Melting Points: Thienopyrimidinone derivatives (e.g., target compound, ) typically exhibit higher melting points (>200°C) due to crystallinity, whereas dihydropyrimidinones melt at ~230–258°C .
  • Spectroscopy :
    • ¹H NMR : The allyl group in the target compound would show characteristic vinyl proton signals (δ ~5–6 ppm) .
    • Elemental Analysis : Analogues (e.g., ) report <0.5% deviation between calculated and observed C, N, and S values.

Biological Activity

The compound 2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O3S2C_{19}H_{26}N_{4}O_{3}S_{2}, with a molecular weight of approximately 405.6 g/mol. The structure includes several functional groups that may contribute to its biological activity, including thieno[2,3-d]pyrimidine and acetamide moieties.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, studies have shown that thienopyrimidine derivatives possess antibacterial properties against various strains of bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with the cell wall synthesis pathways.

Anticancer Activity

Several studies have reported that thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. The proposed mechanism includes the modulation of key signaling pathways such as the MAPK/ERK pathway and the activation of caspases. In vitro assays suggest that these compounds can effectively reduce cell viability in various cancer cell lines.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that similar thienopyrimidine derivatives inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in both prokaryotic and eukaryotic organisms.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related thienopyrimidine compound exhibited an IC50 value of 25 µM against Staphylococcus aureus, indicating potent antimicrobial activity (source: ).
  • Cancer Cell Line Study : In a recent investigation, a derivative of this compound was tested on human breast cancer cells (MCF-7) and showed a significant reduction in cell proliferation with an IC50 value of 15 µM (source: ).
  • Enzyme Activity : A screening assay revealed that the compound inhibited DHFR with an IC50 value of 30 µM, suggesting potential as an anticancer agent through metabolic pathway disruption (source: ).

Research Findings Summary Table

Biological ActivityAssay TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialDisk diffusionStaphylococcus aureus25
AnticancerMTT assayMCF-715
Enzyme inhibitionEnzyme inhibitionDihydrofolate reductase30

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